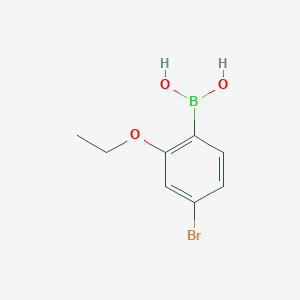

4-Bromo-2-ethoxyphenylboronic acid

CAS No.: 2096329-53-0

Cat. No.: VC4765694

Molecular Formula: C8H10BBrO3

Molecular Weight: 244.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096329-53-0 |

|---|---|

| Molecular Formula | C8H10BBrO3 |

| Molecular Weight | 244.88 |

| IUPAC Name | (4-bromo-2-ethoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C8H10BBrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 |

| Standard InChI Key | NDXNHLXMUMYKTN-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1)Br)OCC)(O)O |

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-bromo-2-ethoxyphenylboronic acid typically follows a Grignard reagent-mediated boronation process, analogous to methods described for structurally similar compounds . Key steps include:

-

Grignard Reagent Formation: Reaction of 4-bromo-2-ethoxybromobenzene with magnesium in tetrahydrofuran (THF) under inert conditions.

-

Boronation: Quenching the Grignard reagent with trimethyl borate (B(OCH₃)₃) to form the boronic ester intermediate.

-

Hydrolysis: Acidic hydrolysis of the ester to yield the boronic acid .

Critical Parameters:

-

Lithium Salts: Optimal yields are achieved with LiCl in a 1.2:1 molar ratio relative to the aryl halide .

-

Temperature: Reactions are conducted at THF’s boiling point (~66°C) to enhance reactivity .

Challenges in Synthesis

-

Instability: Like many arylboronic acids, this compound may form boroxine trimers upon dehydration, necessitating storage under anhydrous conditions .

-

Purification: Recrystallization from methanol/water mixtures improves purity but requires careful control to avoid decomposition .

Physical and Chemical Properties

Structural and Spectroscopic Data

Reactivity and Stability

-

Suzuki Coupling: The boronic acid group enables cross-coupling with aryl halides, forming biaryl structures essential in drug discovery .

-

Ethoxy Group Effects: The electron-donating ethoxy substituent enhances stability but may reduce electrophilicity at the boron center compared to non-substituted analogs .

-

Hygroscopicity: Prone to moisture absorption, requiring storage in sealed containers under inert gas .

Applications in Pharmaceutical and Materials Chemistry

Pharmaceutical Intermediates

4-Bromo-2-ethoxyphenylboronic acid is a key building block in synthesizing PDE4 inhibitors, as evidenced by patent WO2020070651A1 . These inhibitors target inflammatory diseases such as COPD and psoriasis. For example:

-

Lead Optimization: The compound’s boronic acid group facilitates late-stage functionalization of drug candidates via Suzuki-Miyaura coupling .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume